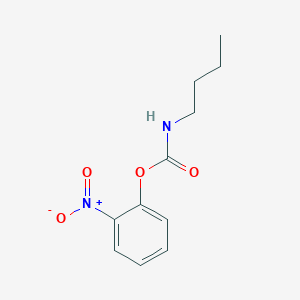

Carbamic acid, butyl-, nitrophenyl ester

Description

Historical Context and Evolution of Carbamate (B1207046) Synthesis in Organic Chemistry

Carbamates, organic compounds characterized by the R₂NC(O)OR' functional group, are formally esters of the unstable carbamic acid (NH₂COOH). wikipedia.org Their history is intertwined with the development of organic synthesis, evolving from simple derivatives to crucial components in pharmaceuticals, agrochemicals, and polymers. nih.govnih.govacs.org The core carbamate structure can be viewed as a hybrid of an amide and an ester, bestowing upon it a unique chemical stability and reactivity profile. nih.govnih.gov This stability arises from resonance between the amide and carboxyl groups. nih.gov

Early methods for synthesizing carbamates were often direct but limited in scope. For instance, the preparation of n-butyl carbamate was adapted from a procedure involving the heating of n-butyl alcohol with urea (B33335). orgsyn.org Another early method involved the reaction of chloroformates with ammonia (B1221849) or amines. wikipedia.org Over time, the synthetic repertoire expanded significantly. The Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate that is then trapped by an alcohol, became a valuable route to carbamates. wikipedia.orgorganic-chemistry.org

Modern synthetic chemistry has introduced more sophisticated and milder methods. A notable evolution is the use of carbon dioxide as a C1 source, which is considered an environmentally benign approach. taylorandfrancis.com This involves the reaction of amines with CO₂ to form a carbamate anion, which is then reacted with an electrophile. nih.gov Researchers have developed three-component coupling reactions of amines, carbon dioxide, and halides, facilitated by reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), to produce carbamates under mild conditions. acs.orgorganic-chemistry.org These advanced methods often provide high yields and tolerate a wide range of functional groups, showcasing the significant evolution from the harsh conditions of early preparations. organic-chemistry.org

Overview of Activated Esters in Chemical Transformations, with Emphasis on Nitrophenyl Derivatives

In organic chemistry, an activated ester is an ester functional group that is highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity, compared to simple alkyl esters like ethyl acetate, is achieved by incorporating electronegative substituents in the alkoxy portion of the ester, which makes the carbonyl carbon more electrophilic and the alkoxy group a better leaving group. wikipedia.org Activated esters are pivotal reagents, primarily serving as efficient acylating agents in a variety of chemical transformations, most notably in the formation of amide bonds through reaction with amines. wikipedia.orgacs.org

Several types of activated esters are prominent in synthesis, including N-hydroxysuccinimide (NHS) esters, pentafluorophenyl esters, and nitrophenyl esters. wikipedia.orglumiprobe.com NHS esters, for example, are widely used in bioconjugation due to their relatively good stability in aqueous media. lumiprobe.com

Nitrophenyl esters, particularly p-nitrophenyl esters, are a classic and highly effective class of activated esters. wikipedia.org The electron-withdrawing nitro group on the phenyl ring significantly increases the leaving group potential of the phenoxide ion. This activation facilitates rapid reactions with nucleophiles. wikipedia.org The release of the intensely yellow p-nitrophenolate anion during a reaction also provides a convenient method for monitoring reaction progress spectrophotometrically. researchgate.net Nitrophenyl esters have been instrumental in peptide synthesis and have been shown to be effective acylating agents for various amines. researchgate.net Recent studies have highlighted their utility and cost-effectiveness in enzymatic reactions, for instance, in probing the mechanism of thiolase enzymes, where they can serve as substitutes for more expensive coenzyme A (CoA) thioesters. researchgate.netnih.gov Research has demonstrated that while p-nitrophenyl alkanoates alone might not undergo certain reactions like Claisen condensation, they can participate when co-incubated with other activated substrates, transferring their acyl group to an enzyme's active site. researchgate.netnih.gov The stability and reactivity of nitrophenyl esters make them superior synthons in certain applications, such as the preparation of radiolabeled molecules for medical imaging. nih.govrsc.org

Table 1: Comparison of Common Activated Esters

| Activated Ester Type | Activating Group | Key Features | Common Applications |

| Nitrophenyl Ester | Nitrophenoxy | Strong activation; chromophoric leaving group (p-nitrophenol) allows for reaction monitoring. researchgate.net | Peptide synthesis, enzyme assays, acylation reactions. researchgate.netnih.gov |

| N-Hydroxysuccinimide (NHS) Ester | N-Succinimidyloxy | Good balance of reactivity and stability, especially in aqueous buffers. lumiprobe.com | Bioconjugation, labeling of proteins and peptides. lumiprobe.com |

| Pentafluorophenyl Ester | Pentafluorophenoxy | Highly reactive due to the strong inductive effect of fluorine atoms. wikipedia.org | Peptide synthesis, preparation of reactive polymers. wikipedia.org |

| Thioester (e.g., CoA esters) | Thiolate (e.g., Coenzyme A) | Biologically important activated esters with high group transfer potential. wikipedia.org | Biosynthesis of fatty acids, terpenes, and other natural products. wikipedia.org |

Positioning of Carbamic Acid, Butyl-, Nitrophenyl Ester within the Landscape of N-Substituted Carbamate Esters

N-substituted carbamates are a vast and important class of organic compounds, serving diverse roles as protecting groups in organic synthesis, key structural motifs in pharmaceuticals, and building blocks for polymers like polyurethanes. wikipedia.orgnih.govnih.gov The properties of an N-substituted carbamate are defined by the nature of the substituents on both the nitrogen and the oxygen atoms. nih.gov Varying these substituents allows for the fine-tuning of the molecule's stability, reactivity, and biological properties. nih.gov

Carbamic acid, butyl-, nitrophenyl ester, specifically N-butylcarbamic acid, nitrophenyl ester, is positioned within this landscape as a molecule combining the features of an N-alkyl carbamate with those of a nitrophenyl activated ester.

The N-butyl group: The butyl substituent on the nitrogen atom makes it an N-alkyl carbamate. This feature is common in many organic molecules and can influence properties such as lipophilicity and steric hindrance around the carbamate linkage.

The nitrophenyl ester group: The nitrophenyl group attached to the carbamate oxygen designates this molecule as an activated ester. wikipedia.org This structure is designed for reactivity, specifically for the transfer of the N-butylcarbamoyl group to a nucleophile.

Therefore, "Carbamic acid, butyl-, nitrophenyl ester" is not intended to be a stable, end-product molecule in the same way as a drug like Rivastigmine or a simple protected amine. nih.gov Instead, it is a reactive intermediate or a reagent. Its primary chemical utility would be in the N-butylcarbamoylation of various substrates. For example, it would react readily with primary or secondary amines to form N,N'-substituted ureas, or with alcohols to form other, more stable carbamate esters. This reactivity is directly analogous to how other activated esters are used for acylation. wikipedia.org

In the broader context of N-substituted carbamates, this specific compound serves as a tool for synthesis. While carbamates are often formed from isocyanates or chloroformates, wikipedia.org using a pre-formed, activated carbamate ester like this provides an alternative route that can be advantageous under certain conditions, potentially offering greater selectivity or milder reaction conditions. Its place is firmly in the category of reactive chemical synthons, designed to participate in further chemical transformations.

Structure

3D Structure

Properties

CAS No. |

143128-97-6 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(2-nitrophenyl) N-butylcarbamate |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-7-5-4-6-9(10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |

InChI Key |

FPGPJURMMUYMCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of Carbamic Acid, Butyl , Nitrophenyl Ester

Established Synthetic Routes to N-Butyl Carbamates and Activated Nitrophenyl Esters

Traditional syntheses of N-alkyl aryl carbamates typically involve the coupling of an amine-derived component with a phenol-derived component through the formation of a carbamate (B1207046) linkage. These routes are characterized by their reliability and the availability of starting materials.

The rational construction of Carbamic acid, butyl-, nitrophenyl ester hinges on the selection of appropriate precursors that form the N-butyl and nitrophenyl portions of the molecule. The most common strategies involve the reaction of a nucleophilic amine component with an electrophilic carbonyl source that incorporates the nitrophenoxy group, or the reaction of a nucleophilic phenoxide with an electrophilic N-butyl-substituted carbonyl equivalent.

Key Synthetic Pathways:

From Butyl Isocyanate and Nitrophenol: This is one of the most direct methods, involving the reaction of butyl isocyanate with a nitrophenol (e.g., 4-nitrophenol). The isocyanate provides the N-butylcarbamoyl moiety, which readily reacts with the hydroxyl group of the phenol. This method is often high-yielding and avoids the co-generation of acidic byproducts. nih.govresearchgate.net

From Butylamine (B146782) and a Nitrophenyl Chloroformate: A widely used approach involves acylating butylamine with a nitrophenyl chloroformate, such as 4-nitrophenyl chloroformate. acs.org The chloroformate acts as an activated carbonyl source. This reaction is typically performed in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed as a byproduct. nih.gov

From Butylamine, Phosgene (B1210022) (or an equivalent), and Nitrophenol: A two-step, one-pot sequence can be employed where butylamine first reacts with phosgene or a safer phosgene equivalent like triphosgene (B27547) to form an in-situ butylcarbamoyl chloride. researchgate.net This intermediate is then reacted with a nitrophenol to yield the final product. While effective, this route involves highly toxic reagents. nih.gov

Transesterification/Transcarbamoylation: An existing carbamate, such as methyl carbamate or phenyl carbamate, can be reacted with 4-nitrophenol (B140041) in the presence of a catalyst. organic-chemistry.org Similarly, a simple alkyl carbamate can be heated with a higher boiling alcohol (or phenol) to exchange the alkoxy group. orgsyn.org

The selection of para-nitrophenol (4-nitrophenol) is common because the resulting 4-nitrophenyl esters are highly activated towards nucleophilic attack, making them excellent synthons for further reactions. nih.govrsc.org Furthermore, 4-nitrophenyl esters are often crystalline solids, which simplifies their handling and purification by recrystallization. nih.gov

Table 1: Common Precursors for the Synthesis of Carbamic Acid, Butyl-, Nitrophenyl Ester

| N-Butyl Source | Carbonyl Source | Nitrophenyl Source | Typical Base/Catalyst | Byproduct |

|---|---|---|---|---|

| Butylamine | 4-Nitrophenyl Chloroformate | (Part of chloroformate) | Triethylamine (B128534), Pyridine (B92270) | Triethylammonium chloride |

| Butyl isocyanate | (Part of isocyanate) | 4-Nitrophenol | None required, or mild base | None |

| Butylamine | Phosgene / Triphosgene | 4-Nitrophenol | Strong base (e.g., NaOH) | HCl / Salts |

| Butylamine | Carbon Dioxide (CO₂) | Alkyl Halide (as activator) | Cesium Carbonate (Cs₂CO₃) | Salts |

The efficiency and selectivity of carbamate synthesis are highly dependent on reaction parameters. Optimization is crucial to maximize yield and minimize side reactions.

Temperature: The reaction temperature is a critical factor. For instance, in syntheses using CO₂, amines, and alcohols, temperatures around 200°C have been found to be optimal for achieving the highest carbamate yields over a 24-hour period. However, methods involving highly reactive precursors like isocyanates or chloroformates can often be conducted at room temperature or slightly below. acs.orgnih.gov The thermal decomposition of acyl azides in Curtius rearrangements requires elevated temperatures (e.g., 40-75°C) to promote the formation of the isocyanate intermediate. acs.org

Solvent: The choice of solvent can dramatically influence reaction outcomes. Dipolar aprotic solvents such as Dimethylformamide (DMF), acetonitrile (B52724), and Dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.govresearchgate.net In the reaction between amines and CO₂, the solvent's polarity and basicity affect the equilibrium between the formation of carbamic acid and the corresponding ammonium (B1175870) carbamate salt. researchgate.net For syntheses involving ionic intermediates, polar aprotic solvents can stabilize charged species and accelerate the reaction. acs.org In some cases, solvent-free conditions or the use of non-polar solvents like toluene (B28343) are preferred, particularly in transesterification reactions. organic-chemistry.orggoogle.com

Catalysis: Many carbamate syntheses are facilitated by catalysts.

Base Catalysis: Simple organic bases like triethylamine or pyridine are standard for neutralizing acid byproducts. nih.gov Stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in capturing CO₂ to form carbamic acid intermediates. organic-chemistry.orgacs.org Inorganic bases like cesium carbonate (Cs₂CO₃) have proven highly effective, particularly in three-component couplings of amines, CO₂, and alkyl halides. nih.govacs.orgorganic-chemistry.org

Metal Catalysis: Various metal catalysts have been developed. Zinc compounds (e.g., zinc acetate) and tin catalysts are used for reactions involving CO₂ or for transcarbamoylation. organic-chemistry.orgepo.org Palladium catalysts are employed for carbonylation reactions to produce carbamate derivatives. google.comgoogle.com

Phase-Transfer Catalysis: Additives like tetrabutylammonium (B224687) iodide (TBAI) can act as phase-transfer catalysts, enhancing the rate of CO₂ incorporation and stabilizing the carbamate anion, which helps to prevent overalkylation of the product. nih.gov

Novel Approaches and Sustainable Preparations of Carbamic Acid, Butyl-, Nitrophenyl Ester

Recent research has focused on developing more environmentally benign and efficient methods for carbamate synthesis, aligning with the principles of green chemistry.

A primary goal of green chemistry is to replace hazardous reagents like phosgene with safer alternatives. nih.govresearchgate.net Carbon dioxide (CO₂) has emerged as an ideal C1 source for this purpose because it is abundant, non-toxic, and renewable. nih.gov

Key Green Strategies:

Direct Carboxylation with CO₂: Methodologies have been developed for the direct synthesis of carbamates from amines, CO₂, and alcohols or alkyl halides. rsc.org A notable example is the three-component coupling of an amine, CO₂, and an alkyl halide using a base like cesium carbonate. acs.org This approach avoids the need to pre-form and isolate reactive intermediates.

Catalytic Dehydrative Condensation: The reaction of an amine, CO₂, and an alcohol to form a carbamate and water is an equilibrium-limited process. Research has focused on developing catalysts, such as zinc or alkali metal compounds, and reaction systems that can drive this reaction forward, sometimes in the absence of chemical dehydrating agents. epo.org

Modified Curtius Rearrangement: One-pot transformations of carboxylic acids into carbamates via a modified Curtius rearrangement avoid the isolation of potentially unstable acyl azide (B81097) intermediates. nih.gov For example, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, followed by rearrangement and trapping of the resulting isocyanate, provides a safer protocol. acs.orgnih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Strategies for Carbamates

| Feature | Traditional Method (e.g., Phosgene Route) | Green Method (e.g., CO₂ Route) |

|---|---|---|

| Carbonyl Source | Phosgene, Chloroformates | Carbon Dioxide (CO₂) |

| Toxicity | High (uses toxic/corrosive reagents) | Low (uses non-toxic CO₂) |

| Byproducts | Acidic (HCl), Salts | Often just water or recyclable salts |

| Atom Economy | Moderate to Low | Potentially High |

| Reaction Steps | Often requires pre-activation of reagents | Can be achieved in one-pot or via multicomponent reactions acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent a highly efficient synthetic strategy. organic-chemistry.org

For carbamate synthesis, a three-component coupling of an amine, a carbon dioxide source, and an electrophile is a prominent MCR strategy. acs.orgorganic-chemistry.org To synthesize the target molecule, this could involve reacting butylamine, carbon dioxide, and an activated nitrophenyl electrophile. The reaction proceeds via the initial formation of a carbamic acid from the amine and CO₂, which is then alkylated (or in this case, arylated) by the electrophile. organic-chemistry.orgacs.org

The versatility of MCRs allows for rapid diversification. nih.gov By simply changing the amine, a library of different N-substituted nitrophenyl carbamates can be generated. This is particularly advantageous in drug discovery and materials science for creating diverse molecular structures for screening. acs.orgnih.gov For instance, a protocol using DBU to catalyze the reaction of amines with CO₂, followed by reaction with an alcohol under Mitsunobu conditions, demonstrates a powerful MCR approach for generating carbamate libraries. acs.org

Purification and Isolation Techniques for Academic Research Samples of Carbamic Acid, Butyl-, Nitrophenyl Ester

The purification and isolation of the target compound are critical for obtaining samples of high purity suitable for characterization and further use in academic research. The specific techniques employed depend on the physical properties of the product and the nature of the impurities.

Work-up and Extraction: Following the reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture, followed by extraction with an organic solvent like ethyl acetate, dichloromethane, or diethyl ether. The organic layer is often washed with water, dilute acid or base to remove unreacted starting materials or ionic byproducts, and finally with brine before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. orgsyn.org

Recrystallization: Carbamic acid, butyl-, nitrophenyl ester, being an aromatic ester, is likely to be a crystalline solid at room temperature. Recrystallization is a highly effective method for purifying such compounds. nih.gov Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate) and a poor solvent (like hexane (B92381) or ligroin). orgsyn.orgnih.govorgsyn.org The high crystallinity of many p-nitrophenyl esters makes them particularly amenable to this technique. nih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. A solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate, is used to elute the components of the reaction mixture. google.com The separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related analogs, preparative HPLC is used. This technique is also the standard for analyzing the purity of the final product. nih.govrsc.org

Chromatographic Separations and Recrystallization Methodologies

The purification of Carbamic acid, butyl-, nitrophenyl ester, a critical step following its synthesis, primarily employs chromatographic and recrystallization techniques to isolate the target compound from unreacted starting materials, reagents, and byproducts. The stability of p-nitrophenyl carbamates often permits purification by standard methods like column chromatography or recrystallization. thieme-connect.com

Chromatographic Separations:

High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and preparative separation of carbamic acid esters. sielc.comsielc.com Reverse-phase (RP) HPLC methods are commonly utilized for carbamates. sielc.com For instance, a scalable liquid chromatography method suitable for isolating impurities can be employed. sielc.comsielc.com The separation of related carbamic acid derivatives has been successfully achieved using columns like the Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com Mobile phases typically consist of a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

Coupled column chromatography, which involves an achiral separation followed by a chiral one, has been used for determining enantiomers of phenylcarbamic acid derivatives, indicating the advanced chromatographic solutions available for this class of compounds. nih.gov Reaction progress during the synthesis of similar carbamates is often monitored by HPLC, demonstrating its utility in tracking the formation of the desired product and the consumption of reactants. google.com

Recrystallization Methodologies:

Recrystallization is a common and effective method for purifying solid carbamate products. For related carbamates, solvents such as hexane are used for recrystallization to obtain a product with a sharp melting point. orgsyn.org The process generally involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization, leaving impurities in the mother liquor. orgsyn.org In some syntheses, the final product is obtained as a solid form after removing the solvent under vacuum, which can then be further purified. google.com For example, a procedure for a different carbamate involved obtaining a colorless solid with a melting point of 75 °C, which was consistent with literature values. google.com The choice of solvent and the rate of cooling are critical factors that can significantly affect the purity and crystal form of the final product. orgsyn.org

Interactive Table 1: Chromatographic Methods for Carbamate Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Purpose | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric/Formic Acid | Analysis and Preparative Separation | sielc.comsielc.com |

| Coupled Column HPLC | Achiral C18 and Chiral (e.g., Vancomycin) | Not specified | Enantiomeric Separation | nih.gov |

| HPLC | Not specified | Not specified | Reaction Monitoring | google.com |

Analytical Purity Assessment and Yield Determination in Synthetic Protocols

Assessing the purity and determining the yield are final, crucial steps in the synthesis of Carbamic acid, butyl-, nitrophenyl ester. These procedures validate the success of the synthesis and purification, providing quantitative and qualitative data on the final product.

Analytical Purity Assessment:

The purity of the synthesized carbamate is evaluated using a combination of chromatographic and spectroscopic methods.

Chromatography: HPLC is a primary tool for assessing purity. A pure sample should ideally present as a single, sharp peak in the chromatogram under various conditions. google.com Thin-layer chromatography (TLC) also serves as a quick and effective method to check for purity, where a single spot indicates a high degree of purity. orgsyn.org

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and purity assessment. 1H-NMR and 13C-NMR spectra provide detailed information about the molecular structure. For analogous carbamates, specific signals and their chemical shifts (δ) are compared against expected values to confirm the identity and integrity of the compound. google.com For example, in the 1H-NMR spectrum of a related hexadecanyl carbamate, characteristic peaks included a triplet for the terminal methyl group and multiplets for the long alkyl chain. google.com

Melting Point: For solid compounds, the melting point is a reliable indicator of purity. A sharp melting range that is consistent with literature values suggests a high-purity substance. orgsyn.orggoogle.com Impurities typically cause a depression and broadening of the melting point range. orgsyn.org

Yield Determination:

The yield of the synthesis is calculated as the percentage of the theoretical maximum amount of product that is actually obtained. After purification and drying to a constant weight, the mass of the pure Carbamic acid, butyl-, nitrophenyl ester is measured. google.com This actual yield is then divided by the theoretical yield (calculated based on the stoichiometry of the reaction and the amount of the limiting reactant) and multiplied by 100. For instance, a patent for a related carbamic acid derivative reported a yield of 57% for the final product. google.com Accurate yield determination relies on the successful isolation of a pure product, free from solvents and impurities. orgsyn.org

Interactive Table 2: Purity and Yield Analysis Data for Analogous Carbamates

| Parameter | Method/Technique | Example Data/Observation | Purpose | Reference |

|---|---|---|---|---|

| Melting Point | Capillary Melting Point Apparatus | 75 °C (compared to literature value of 75-76 °C) | Purity Assessment | google.com |

| 1H-NMR | 400 MHz Spectrometer | δ = 0.88 ppm (t, J=7.3Hz, 3H), 1.25-1.40 (m, 26H), etc. | Structural Confirmation & Purity | google.com |

| 13C-NMR | 100 MHz Spectrometer | δ = 14.1 ppm, 20.5, 22.7, etc. | Structural Confirmation & Purity | google.com |

| Yield | Gravimetric | 154.9g (369.2mmol, 77%) | Quantify Synthesis Efficiency | google.com |

| Elemental Analysis | Combustion Analysis | Measured value: C 76.9%, H 11.2%, and N 3.7% | Purity Confirmation | google.com |

Advanced Spectroscopic and Structural Elucidation of Carbamic Acid, Butyl , Nitrophenyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships.

The ¹H and ¹³C NMR spectra of butyl nitrophenyl carbamate (B1207046) provide a definitive fingerprint of its molecular structure. The precise chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the assignment of each signal to a specific atom or group of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the butyl group exhibit characteristic signals in the upfield region. The terminal methyl (CH₃) protons appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The three methylene groups of the butyl chain appear as distinct multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carbamate nitrogen. The proton attached to the carbamate nitrogen (NH) typically appears as a broad singlet. The protons on the nitrophenyl ring are found in the downfield region due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. They appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.orgemerginginvestigators.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbons of the butyl chain are observed in the aliphatic region of the spectrum. The carbonyl carbon (C=O) of the carbamate group appears as a single, deshielded peak. The aromatic carbons of the nitrophenyl group give rise to several signals in the downfield region, with their exact shifts determined by the electronic effects of the nitro and carbamate substituents. rsc.orgchemicalbook.comspectrabase.com

Interactive Data Table: Predicted NMR Spectral Assignments for 4-Nitrophenyl N-butylcarbamate

| Atom/Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Butyl CH₃ | ~0.9 | ~13.7 | Triplet | 3H |

| Butyl CH₂ | ~1.4 | ~19.9 | Multiplet | 2H |

| Butyl CH₂ | ~1.5 | ~32.2 | Multiplet | 2H |

| Butyl N-CH₂ | ~3.2 | ~40.4 | Multiplet | 2H |

| Carbamate NH | ~6.5-7.5 | - | Broad Singlet | 1H |

| Nitrophenyl C-H | ~7.4 | ~122.0 | Doublet | 2H |

| Nitrophenyl C-H | ~8.2 | ~125.1 | Doublet | 2H |

| Nitrophenyl C-O | - | ~145.0 | - | - |

| Nitrophenyl C-NO₂ | - | ~155.0 | - | - |

| Carbamate C=O | - | ~153.0 | - | - |

Note: The predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and instrument conditions. rsc.orgemerginginvestigators.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for the molecule's connectivity. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For butyl nitrophenyl carbamate, COSY would show cross-peaks connecting the adjacent protons within the butyl chain (e.g., CH₃ to the adjacent CH₂, and between neighboring CH₂ groups). It would also confirm the coupling between the ortho and meta protons on the nitrophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J coupling). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals for all protonated carbons in the butyl and nitrophenyl moieties. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). columbia.eduyoutube.com This is crucial for establishing the connectivity between different functional groups. For instance, HMBC would show a correlation from the N-CH₂ protons of the butyl group to the carbonyl carbon of the carbamate, and from the NH proton to the carbonyl carbon and carbons of the butyl group and nitrophenyl ring. It would also show correlations between the nitrophenyl protons and the aromatic carbons, including the carbon attached to the oxygen of the carbamate. researchgate.netyoutube.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Characterization and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.com These techniques are highly effective for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies.

The vibrational spectrum of butyl nitrophenyl carbamate is a composite of the characteristic bands of its constituent parts.

Carbamate Moiety: This group is characterized by several distinct vibrations. The most prominent is the strong carbonyl (C=O) stretching band, typically observed in the region of 1700-1760 cm⁻¹. rsc.orgresearchgate.net The N-H stretching vibration appears as a sharp to moderately broad band around 3300-3500 cm⁻¹. The C-N stretching and N-H bending vibrations are also present in the fingerprint region of the spectrum. rsc.org

Butyl Moiety: The butyl group is identified by the C-H stretching vibrations of its methyl (CH₃) and methylene (CH₂) groups, which appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations are also observed at lower frequencies.

Nitrophenyl Moiety: The nitro group (NO₂) gives rise to two strong, characteristic stretching bands: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. emerginginvestigators.org The aromatic ring itself shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for Butyl Nitrophenyl Carbamate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=O (Carbamate) | Stretching | 1700 - 1760 | Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium-Variable |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1360 | Strong |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong |

| C-N (Carbamate) | Stretching | 1200 - 1350 | Medium |

Note: These are typical ranges and the exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample. emerginginvestigators.orgrsc.orgresearchgate.net

The positions of the vibrational bands are sensitive to the electronic environment within the molecule. For example, the electron-withdrawing nature of the nitrophenyl group influences the electron density on the carbamate moiety. This can lead to a higher frequency (wavenumber) for the C=O stretching vibration compared to a carbamate with an electron-donating group on the phenyl ring. In the solid state, intermolecular hydrogen bonding involving the N-H group can cause a broadening and shifting of the N-H and C=O stretching bands to lower frequencies. researchgate.net In some nitrophenylcarbamates, crystal packing effects can lead to the presence of multiple molecules in the asymmetric unit, which can result in the splitting of certain IR bands, such as the carbonyl stretch. researchgate.net

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable information about the molecule's structure. nist.gov

The molecular ion peak [M]⁺ for butyl nitrophenyl carbamate would be observed at an m/z corresponding to its molecular weight of approximately 238. guidechem.com The fragmentation of carbamates under electron ionization (EI) typically proceeds through several characteristic pathways.

Key fragmentation pathways for butyl nitrophenyl carbamate are expected to include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (N and O) is a common fragmentation route. libretexts.org This can lead to the loss of alkyl fragments from the butyl chain.

McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene (in this case, butene). youtube.com

Cleavage of the Carbamate Bond: Fragmentation can occur on either side of the carbamate group. Cleavage of the C-O bond can lead to the formation of a nitrophenoxide ion or radical. Cleavage of the N-C bond can separate the butylamino group from the nitrophenyl formate (B1220265) portion.

Loss of the Nitro Group: The nitro group can be lost as NO₂ (mass 46) or NO (mass 30).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of Butyl Nitrophenyl Carbamate

| m/z Value (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 238 | [C₁₁H₁₄N₂O₄]⁺ | Molecular Ion (M⁺) |

| 195 | [C₇H₇N₂O₄]⁺ | Loss of C₃H₇ (propyl radical) |

| 182 | [C₆H₅N₂O₄]⁺ | Loss of C₄H₉ (butyl radical) |

| 138 | [C₆H₄NO₂]⁺ | Nitrophenoxy cation |

| 122 | [C₆H₄O₂]⁺ | Loss of NO from nitrophenoxy cation |

| 100 | [C₅H₁₀NO]⁺ | Fragment from cleavage of C-O ester bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with very high precision. For "Carbamic acid, butyl-, nitrophenyl ester," with the chemical formula C₁₁H₁₄N₂O₄, the theoretical exact mass can be calculated. While experimental HRMS data for this specific compound is not detailed in the provided search results, the calculated monoisotopic mass is a critical parameter for its identification in complex mixtures. The INRAE ESTHER database lists a molecular weight of 238.24 g/mol for p-nitrophenyl-N-butyl-carbamate. inrae.fr Other related carbamate compounds have been characterized by HRMS, confirming the utility of this technique for exact mass determination. nih.govnih.gov

Table 1: Calculated Mass Data for Carbamic acid, butyl-, nitrophenyl ester

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 238.0954 u |

Tandem Mass Spectrometry (MS/MS) for Comprehensive Fragmentation Mechanism Study

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by fragmenting a selected ion and analyzing the resulting product ions. This process helps to piece together the molecule's structure by observing how it breaks apart. Although specific MS/MS fragmentation studies for "Carbamic acid, butyl-, nitrophenyl ester" were not found in the search results, a plausible fragmentation pathway can be predicted based on its structure.

Upon ionization, the molecule would likely undergo characteristic cleavages at the carbamate and ester linkages. Key fragmentation mechanisms would include:

Loss of the butyl group: Cleavage of the N-butyl bond.

Loss of the nitrophenoxy group: Cleavage of the ester C-O bond.

Decarboxylation: Loss of CO₂ from the carbamate core.

These fragmentation patterns are common for carbamate compounds and are instrumental in confirming the identity of the molecule and its substituents.

X-ray Crystallographic Analysis of Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsional Angles

In the crystal structure of the analogue phenyl N-(4-nitrophenyl)carbamate, two independent molecules (A and B) were observed in the unit cell. researchgate.net The geometry of the carbamate linker is of particular interest. The mean plane of the carbamate group (N—C(=O)—O) is twisted relative to the two attached aromatic rings. researchgate.net For instance, in molecule A, the dihedral angles between the carbamate plane and the attached benzene and phenyl rings are 12.97 (13)° and 60.93 (14)°, respectively. researchgate.net This twisting is a common feature in such molecules and influences the crystal packing. Specific bond lengths and angles for other carbamate-containing structures have also been reported, showing consistent values for C=O and C-N bonds within the carbamate moiety. researchgate.net

Table 2: Selected Torsional Angles for an Analogous Compound (phenyl N-(4-nitrophenyl)carbamate)

| Description | Molecule A Dihedral Angle (°) | Molecule B Dihedral Angle (°) | Reference |

|---|---|---|---|

| Angle between Carbamate Plane and Benzene Ring | 12.97 (13) | 23.11 (14) | researchgate.net |

| Angle between Carbamate Plane and Phenyl Ring | 60.93 (14) | 59.10 (14) | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by various intermolecular interactions. rsc.org In the crystal structure of phenyl N-(4-nitrophenyl)carbamate, the molecules are organized into chains through N–H⋯O hydrogen bonds. researchgate.net These chains are further linked by C–H⋯O hydrogen bonds to form a double-chain structure. researchgate.net The carbamate group is crucial as it acts as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen), facilitating the formation of stable arrangements. researchgate.net C–H⋯π interactions also play a role in stabilizing the crystal packing. researchgate.net It is highly probable that "Carbamic acid, butyl-, nitrophenyl ester" would exhibit similar intermolecular interactions, particularly N–H⋯O hydrogen bonds, which are a hallmark of carbamate crystal engineering. cardiff.ac.uk

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analogues and Conformational Studies

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pub This method is exceptionally sensitive to the three-dimensional structure of chiral molecules, making it a powerful tool for determining their absolute configuration and studying their conformational dynamics. encyclopedia.pubnih.gov

The specific molecule, "Carbamic acid, butyl-, nitrophenyl ester," is achiral and therefore does not produce an ECD signal. However, if a chiral center were introduced into the butyl chain or another part of the molecule, the resulting chiral analogue would be ECD active. The ECD spectrum of such an analogue would be unique to its specific stereoisomer (enantiomer or diastereomer). nih.gov By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration of the chiral analogue could be unambiguously assigned. beilstein-journals.org This approach has become a standard and reliable method for the stereochemical elucidation of natural products and synthetic chiral molecules. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Carbamic Acid, Butyl , Nitrophenyl Ester

Nucleophilic Acyl Substitution Pathways Involving the Carbamate (B1207046) Ester Linkagenih.govnih.govrsc.org

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including carbamates. masterorganicchemistry.comlibretexts.org This process typically occurs via a two-stage addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the leaving group. libretexts.org In the case of butyl-, nitrophenyl carbamate, the leaving group is the p-nitrophenoxide ion. The attack of the nucleophile is directed at the carbonyl carbon, not the nitrogen atom. nih.gov

Kinetic and Thermodynamic Aspects of Aminolysis Reactionsnih.gov

The reaction of carbamates with amines, known as aminolysis, is a key transformation. Kinetic studies on the aminolysis of related p-nitrophenyl esters provide insight into the reaction mechanism. For instance, the reactions of 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971) with a series of cyclic secondary amines show linear Brønsted-type plots with large βnuc values (approximately 0.9). koreascience.kr This indicates that the reaction proceeds through a stepwise mechanism where the rate-determining step is the expulsion of the p-nitrophenoxide leaving group from the tetrahedral intermediate. koreascience.kr

Similarly, the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates with secondary alicyclic amines in aqueous solution was found to proceed through a zwitterionic tetrahedral addition intermediate, with the formation of this intermediate being the rate-determining step. nih.gov The reaction of n-butylamine with p-nitrophenyl triphenylmethanesulphenate, a sulfur analogue, was found to be second order in the nucleophile, suggesting a more complex mechanism that may involve the amine acting as both a nucleophile and a general base catalyst. rsc.org

Table 1: Kinetic Parameters for Aminolysis of Related Nitrophenyl Esters This table presents Brønsted βnuc values for the aminolysis of various nitrophenyl esters, illustrating the sensitivity of the reaction rate to the basicity of the nucleophilic amine. Higher βnuc values suggest a greater degree of bond formation in the transition state.

| Substrate | Nucleophile Series | βnuc Value | Mechanistic Implication | Source |

| 4-Nitrophenyl Nicotinate | Cyclic Secondary Amines | 0.90 | Stepwise, rate-determining leaving group expulsion | koreascience.kr |

| 4-Nitrophenyl Isonicotinate | Cyclic Secondary Amines | 0.92 | Stepwise, rate-determining leaving group expulsion | koreascience.kr |

| Phenyl/4-Nitrophenyl Chlorothionoformates | Alicyclic Secondary Amines | 0.26 | Stepwise, rate-determining intermediate formation | nih.gov |

Hydrolysis Pathways and Stability under Varying pH Conditionsnih.govnih.govrsc.org

The stability of Carbamic acid, butyl-, nitrophenyl ester is highly dependent on pH. Studies on analogous 4-nitrophenyl carbamates and carbonates show that these compounds are relatively stable in neutral and acidic aqueous solutions. emerginginvestigators.orgemerginginvestigators.org However, they undergo rapid hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org This base-lability is a key feature, making such compounds useful as base-labile protecting groups in organic synthesis. emerginginvestigators.org

The hydrolysis rate accelerates significantly in increasingly basic environments, with maximum effectiveness often observed at pH 12 and above. emerginginvestigators.org The mechanism of hydrolysis can vary with pH. chemrxiv.orgchemrxiv.org

Acidic Region : In acidic conditions, hydrolysis can proceed via a specific acid-catalyzed mechanism, involving protonation of the substrate followed by cleavage of the C-O bond. chemrxiv.orgchemrxiv.org

Neutral Region : In the pH-independent region, hydrolysis may occur through a dissociative mechanism involving water attack. chemrxiv.orgchemrxiv.org

Basic Region : Under basic conditions, hydrolysis can occur via several pathways, including a bimolecular concerted mechanism (direct attack by hydroxide) or through neighboring group participation. chemrxiv.orgchemrxiv.org For nitrophenyl carbamates, the primary pathway in basic solution is nucleophilic attack by hydroxide (B78521) on the carbonyl carbon, leading to the release of the 4-nitrophenolate (B89219) ion. emerginginvestigators.org

The release of the yellow-colored 4-nitrophenolate ion during hydrolysis provides a convenient method for monitoring the reaction kinetics spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org

Table 2: pH-Dependent Stability of 4-Nitrophenyl Carbamates This table summarizes the general stability and hydrolysis behavior of 4-nitrophenyl carbamates, based on findings from analogous compounds.

| pH Range | Stability/Reactivity | Primary Mechanistic Feature | Source |

| Acidic (pH < 7) | Generally Stable | Minimal to no hydrolysis occurs. | emerginginvestigators.orgemerginginvestigators.org |

| Neutral (pH ≈ 7) | Generally Stable | Minimal hydrolysis observed. | emerginginvestigators.orgemerginginvestigators.org |

| Basic (pH > 7) | Labile (Unstable) | Rate of hydrolysis increases with pH, becoming rapid at pH > 12. | emerginginvestigators.orgemerginginvestigators.org |

| Strongly Basic (e.g., pH 13) | Very Labile | Hydrolysis rate approaches its maximum. | emerginginvestigators.org |

Reactivity with Oxygen and Sulfur Nucleophiles: Transesterification and Thioester Formationmsu.edu

Beyond aminolysis and hydrolysis, the carbamate can react with other nucleophiles. With alcohols, it can undergo transesterification to form a new ester or carbonate, and with thiols, it can form thioesters. nih.govwikipedia.org Thiolate anions are potent nucleophiles and readily participate in SN2-type reactions. msu.edu The reaction of thiols with activated esters is a common method for synthesizing thioesters. wikipedia.orgresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon of the carbamate. msu.edu

Solvent Effects on Reaction Rates and Product Selectivitynih.gov

The choice of solvent can significantly influence the rate and outcome of nucleophilic acyl substitution reactions. chemrxiv.orgiupac.org For reactions proceeding through charged transition states or intermediates, polar solvents can play a crucial role. However, the effect is not always straightforward. If the reactants are better solvated by a polar solvent than the transition state is, the reaction rate may decrease. chemrxiv.org Conversely, if the transition state has more charge separation than the reactants, a polar solvent can lower the activation energy and accelerate the reaction. iupac.org In the nucleophilic attack of amidine bases on p-nitrophenyl carbonates, which leads to ring-opening, the presence of water molecules in the solvent (THF) was found to be crucial for the subsequent steps of the reaction mechanism. nih.gov

Catalytic Enhancement of Ester Cleavage and Exchange Processes

The cleavage of the carbamate ester can be enhanced through catalysis. Both acid and base catalysis are common for ester hydrolysis and transesterification reactions. msu.edu Amidine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) have been shown to act as effective nucleophilic catalysts or reagents in reactions with highly electrophilic p-nitrophenyl carbonates, promoting cleavage and subsequent transformations. nih.govbeilstein-journals.org Lewis acids, such as borane (B79455) catalysts, have also been reported to catalyze the transesterification of esters under mild conditions. rsc.org

Role of the Nitrophenyl Moiety as an Activated Leaving Groupnih.govnih.govrsc.org

The reactivity of Carbamic acid, butyl-, nitrophenyl ester is fundamentally linked to the electronic properties of the 4-nitrophenyl group. This group functions as an excellent activated leaving group for several reasons:

Inductive and Resonance Effects : The nitro group is strongly electron-withdrawing, both by induction and resonance. This effect pulls electron density away from the phenyl ring and the ester oxygen atom.

Increased Electrophilicity : The electron withdrawal increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.org

Stabilization of the Leaving Group : Upon cleavage of the C-O bond, the negative charge is placed on the phenoxide oxygen. This resulting 4-nitrophenoxide ion is highly stabilized by resonance, with the negative charge delocalized onto the nitro group. emerginginvestigators.org

Favorable pKa : The pKa of the conjugate acid of the leaving group, 4-nitrophenol (B140041), is approximately 7.15. emerginginvestigators.org This relatively low pKa indicates that 4-nitrophenoxide is a weak base and therefore a stable, effective leaving group.

This combination of factors makes the nucleophilic acyl substitution reaction thermodynamically favorable and kinetically rapid compared to carbamates with non-activated leaving groups. emerginginvestigators.orgemerginginvestigators.org

Electronic Effects on the Electrophilicity of the Carbonyl Carbon

The electrophilicity of the carbonyl carbon in Carbamic acid, butyl-, nitrophenyl ester is a critical determinant of its reactivity. This property is modulated by a balance of competing electronic effects from the adjacent nitrogen atom and the nitrophenyl ester group.

The nitrogen atom of the carbamate functional group possesses a lone pair of electrons, which it donates to the carbonyl carbon through resonance. This electron-donating effect increases the electron density at the carbonyl carbon, thereby reducing its partial positive charge and, consequently, its electrophilicity. This makes the carbonyl carbon less susceptible to nucleophilic attack compared to analogous structures lacking this feature, such as carbonates. emerginginvestigators.org

Conversely, the 4-nitrophenyl group acts as a strong electron-withdrawing group. This effect, mediated through the ester linkage, partially counteracts the electron donation from the nitrogen. More importantly, the electron-withdrawing nature of the nitro group makes the 4-nitrophenolate a stable species and thus a very good leaving group, which is a key factor in its hydrolysis reactions. emerginginvestigators.org Studies comparing 4-nitrophenyl carbonates and carbamates have shown that the electron-donating effect of the nitrogen in carbamates is dominant, resulting in a less electron-poor carbonyl carbon compared to carbonates. This difference in electrophilicity leads to slower hydrolysis rates for carbamates under similar conditions. emerginginvestigators.org

Influence on Reaction Mechanisms and Transition State Structures

The electronic properties of Carbamic acid, butyl-, nitrophenyl ester directly influence the mechanisms of its reactions, particularly in hydrolysis. The general pathway for the hydrolysis of carbamates involves a nucleophilic attack on the electron-deficient carbonyl carbon.

The subsequent steps depend on the substitution pattern of the carbamate. For a monosubstituted carbamate like N-butyl-nitrophenyl carbamate, the tetrahedral intermediate collapses with the expulsion of the leaving group, which is the weakly basic and stable 4-nitrophenolate ion. emerginginvestigators.orgnih.govnih.gov This is followed by the breakdown of the resulting butylcarbamic acid. Carbamic acids are inherently unstable and rapidly decompose to yield the corresponding amine (butylamine) and carbon dioxide. nih.gov In base-catalyzed hydrolysis of monosubstituted carbamates, the mechanism proceeds through an isocyanate anion intermediate. nih.gov

Table 1: Mechanistic Steps in the Hydrolysis of Carbamic Acid, Butyl-, Nitrophenyl Ester | Step | Description | Intermediate/Transition State | Products | | :--- | :--- | :--- | :--- | | 1 | Nucleophilic attack | A hydroxide ion or enzymatic residue attacks the carbonyl carbon. | Tetrahedral Intermediate | | 2 | Intermediate Collapse | The C-O bond to the nitrophenyl group breaks. | Tetrahedral Transition State | Isocyanate Anion & 4-Nitrophenol | | 3 | Decomposition | The unstable carbamic acid derivative breaks down. | - | Butylamine (B146782) & Carbon Dioxide |

This table provides a generalized summary of the hydrolysis mechanism based on available literature. nih.govnih.gov

Investigation of Acid- and Base-Catalyzed Transformations

The transformation of Carbamic acid, butyl-, nitrophenyl ester is highly dependent on the pH of the environment. Investigations have demonstrated that the compound exhibits significant stability under certain conditions while readily undergoing hydrolysis in others.

Studies on similar 4-nitrophenyl carbamates show that they are generally stable in acidic and neutral pH conditions, with minimal to no hydrolysis observed. emerginginvestigators.org This stability makes the carbamate group a useful protecting group for amines in synthetic chemistry when orthogonality to acid-labile groups is required.

In contrast, the compound is susceptible to rapid hydrolysis under basic conditions. emerginginvestigators.org The deprotection or hydrolysis is significantly accelerated in environments with high pH, often above 12. emerginginvestigators.org The mechanism for this transformation is base-catalyzed hydrolysis, where the hydroxide ion acts as the nucleophile, initiating the attack on the carbonyl carbon as previously described. nih.gov A key feature of the hydrolysis of nitrophenyl esters is the release of the 4-nitrophenolate ion, which is yellow-colored in basic solutions. This chromogenic property provides a straightforward method for monitoring the kinetics of the hydrolysis reaction using UV-visible spectroscopy. emerginginvestigators.org

Table 2: Reactivity of Nitrophenyl Carbamate in Different pH Environments

| pH Condition | Reactivity/Transformation | Rate of Hydrolysis |

|---|---|---|

| Acidic | Stable | Minimal to none |

| Neutral | Stable | Minimal to none |

| Basic (pH > 12) | Hydrolysis (Deprotection) | Rapid |

This table summarizes the pH-dependent reactivity based on findings for 4-nitrophenyl carbamates. emerginginvestigators.org

Applications of Carbamic Acid, Butyl , Nitrophenyl Ester As a Synthetic Intermediate and Reagent

Utilization as a Versatile Acylating Agent in Amide and Urea (B33335) Synthesis

The core reactivity of carbamic acid, butyl-, nitrophenyl ester lies in its capacity as an acylating agent. The electron-withdrawing nature of the nitrophenyl group renders the carbonyl carbon of the carbamate (B1207046) highly electrophilic and thus susceptible to attack by nucleophiles such as amines. This reactivity is harnessed in the synthesis of ureas and related amide structures.

Carbamic acid, butyl-, nitrophenyl ester is an effective reagent for the synthesis of unsymmetrical N,N'-disubstituted ureas. The reaction proceeds through the nucleophilic attack of a primary or secondary amine on the activated carbonyl carbon of the nitrophenyl carbamate, leading to the formation of a stable urea linkage and the release of nitrophenol. This method provides a controlled, stepwise approach to urea synthesis.

A general method for preparing ureas involves the sequential addition of amines to an activated carbonyl source. nih.govnih.gov For instance, reacting an activated carbonate like bis(o-nitrophenyl) carbonate with a primary amine first yields an intermediate N-substituted nitrophenyl carbamate. nih.govnih.gov This isolated or in-situ-generated intermediate, which is analogous to carbamic acid, butyl-, nitrophenyl ester, is then treated with a second, different amine to produce the final unsymmetrical bis-urea. nih.govnih.gov This highlights the role of the nitrophenyl carbamate as a key, reactive synthon in this process. The utility of p-nitrophenyl carbamates has also been demonstrated in the synthesis of complex peptidyl ureas, underscoring their value in forming urea bonds. researchgate.net

Table 1: Illustrative Synthesis of N-Substituted Ureas

| Reactant 1 | Reactant 2 (Amine) | Product (Urea) | Byproduct |

|---|---|---|---|

| Carbamic acid, butyl-, nitrophenyl ester | R-NH₂ | N-butyl-N'-R-urea | Nitrophenol |

This table illustrates the expected reaction products based on the known reactivity of nitrophenyl carbamates.

In peptide synthesis, the formation of an amide (peptide) bond requires the activation of a carboxylic acid to prevent side reactions, particularly racemization. peptide.com Activated esters, such as those involving nitrophenols, are a well-established class of reagents for this purpose. The nitrophenyl group activates the carbonyl, facilitating its attack by the N-terminal amine of a peptide chain to form a new peptide bond. nih.gov

While newer reagents are now more common, the principle remains central to peptide chemistry. peptide.com For example, 4-nitrophenyl chloroformate has been used to activate linkers on a solid support resin, preparing them for subsequent amide bond formation in a strategy related to native chemical ligation. nih.gov By analogy, carbamic acid, butyl-, nitrophenyl ester can be used to transfer the butylcarbamoyl group to the N-terminus of an amino acid or peptide. This reaction would result in a capped peptide, a structure sometimes explored in medicinal chemistry.

Strategic Use in Functional Group Interconversions and Protecting Group Chemistry

The carbamate functional group is widely used to protect amines in multistep organic synthesis. lookchem.comnih.gov The stability and cleavage conditions of the carbamate are determined by its substituents. The inclusion of a nitrophenyl ester modifies the carbamate's properties, making it a useful tool in protecting group strategies that require base-labile cleavage.

The development of methods for the selective cleavage of one protecting group in the presence of others is a crucial aspect of synthetic methodology. lookchem.com Carbamates derived from nitrophenols are known to be significantly more labile under basic conditions compared to other common carbamate protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). emerginginvestigators.org

Research has shown that phenyl carbamates can be cleaved under very mild conditions using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). lookchem.comorganic-chemistry.org Phenyl carbamates react much more rapidly under these conditions than methyl, ethyl, or Boc carbamates, allowing for selective deprotection. lookchem.comorganic-chemistry.org The proposed mechanism involves a nucleophilic attack by the fluoride ion on the carbonyl group. organic-chemistry.org The presence of an electron-withdrawing nitro group on the phenyl ring, as in carbamic acid, butyl-, nitrophenyl ester, further enhances this lability. emerginginvestigators.org This increased reactivity allows for deprotection under extremely mild basic conditions, providing an orthogonal strategy to acid-sensitive or hydrogenation-incompatible substrates. emerginginvestigators.org A significant advantage of this system is that the deprotection can be monitored by UV-Vis spectroscopy, as the release of the 4-nitrophenolate (B89219) ion produces a distinct yellow color. emerginginvestigators.org

Table 2: Research Findings on Relative Deprotection Rates of Carbamates with TBAF

| Carbamate Type | Substrate | Conditions | Reaction Time | Result | Reference |

|---|---|---|---|---|---|

| Phenyl carbamate | Indole (B1671886) derivative | 5 equiv. TBAF, rt | 30 min | 90% Yield | lookchem.com |

| Phenyl carbamate | Indole derivative | 5 equiv. TBAF, reflux | 15 min | 91% Yield | lookchem.com |

| Ethyl carbamate | Indole derivative | 5 equiv. TBAF, rt | 24 h | 65% Yield | lookchem.com |

| Ethyl carbamate | Indole derivative | 5 equiv. TBAF, reflux | 1.5 h | 90% Yield | lookchem.com |

| Boc carbamate | Indole derivative | 5 equiv. TBAF, rt | 24 h | 70% Yield | lookchem.com |

This table is based on data reported for various N-protected indole derivatives, demonstrating the enhanced lability of phenyl carbamates. lookchem.com

The functionalities present in carbamic acid, butyl-, nitrophenyl ester are found within various complex organic molecules, indicating their utility in advanced synthetic applications. While the exact title compound is not frequently cited, the nitrophenyl carbamate motif serves as a key reactive handle in the construction of intricate molecular architectures. For example, the related 2-nitrophenyl isocyanide has been employed as a convertible isocyanide in a stereocontrolled Ugi reaction for the efficient synthesis of the fused γ-lactam β-lactone core of the proteasome inhibitor omuralide. acs.org This demonstrates how the nitrophenyl group can mediate complex, multi-component reactions to build heterocyclic systems. The stability of the carbamate linkage combined with the specific cleavage conditions enabled by the nitrophenyl group makes it a strategic element in the synthesis of natural products and pharmaceuticals. emerginginvestigators.org

Development of Novel Reagents and Catalyst Precursors Derived from Carbamic Acid, Butyl-, Nitrophenyl Ester

Carbamic acid, butyl-, nitrophenyl ester can be viewed not just as an intermediate, but as a specialized reagent in its own right. Its primary function is to act as a "butylcarbamoylating agent," providing a shelf-stable and manageable alternative to highly reactive and toxic reagents like butyl isocyanate for the introduction of the N-butylurea moiety.

The preparation of activated 2-nitrophenyl esters from various carboxylic acids and polymers is a known strategy to create novel, reactive reagents for bioconjugation and materials science. researchgate.net Carbamic acid, butyl-, nitrophenyl ester fits this paradigm, being an activated form of butylcarbamic acid. Its utility has been demonstrated by analogy in syntheses where an N-aryl-O-nitrophenyl carbamate is generated in situ from a nitrophenyl carbonate and subsequently used as a reagent to synthesize libraries of bis-ureas. nih.govnih.gov In this context, the nitrophenyl carbamate is the key reagent that enables the second urea-forming reaction. While its role as a catalyst precursor is not documented, its primary value lies in its application as a stoichiometric reagent for controlled and selective functionalization.

Exploration in Ligand Design for Organometallic Catalysis

While direct reports detailing the use of carbamic acid, butyl-, nitrophenyl ester as a ligand for organometallic catalysts are not abundant, its chemical structure suggests significant potential for application in ligand design. The strategic incorporation of carbamate moieties into ligand scaffolds is a known method for tuning the steric and electronic properties of a catalyst, thereby influencing its activity, stability, and selectivity. beilstein-journals.orgorgchemres.org N-heterocyclic carbenes (NHCs), for instance, are a major class of ligands in organometallic chemistry whose properties are frequently modified to optimize catalytic performance. beilstein-journals.org

The key to the utility of carbamic acid, butyl-, nitrophenyl ester in this context lies in its activated ester functionality. The nitrophenyl group makes the carbamoyl (B1232498) carbon highly electrophilic and susceptible to nucleophilic substitution. This allows the "butyl carbamoyl" moiety (-C(O)NHC₄H₉) to be readily transferred to other molecules.

A plausible strategy for ligand modification involves reacting the nitrophenyl ester with a nucleophilic site on a known ligand backbone. For example, a ligand precursor containing a free amine or hydroxyl group could be acylated by carbamic acid, butyl-, nitrophenyl ester. This reaction would attach the butyl carbamate group to the ligand, creating a new, modified ligand. Such modifications can impact the catalyst's performance by:

Altering Steric Hindrance: The butyl group introduces steric bulk near the metal center, which can influence the selectivity of catalytic reactions, such as in asymmetric hydrogenation.

Modifying Electronic Properties: The carbamate group can affect the electron density at the metal center, which is crucial for catalytic cycles involving oxidative addition and reductive elimination steps.

Enhancing Solubility and Stability: The incorporation of the butyl carbamate group can change the physical properties of the resulting organometallic complex, improving its solubility in specific solvent systems or increasing its thermal stability.

Research has shown that carbamates, such as tert-butyl carbamate, can participate in and influence the outcomes of metal-catalyzed reactions, including iridium-catalyzed allylation and gold-catalyzed hydroamination. nih.govbeilstein-journals.org This underscores the principle that incorporating carbamate functionalities is a viable strategy for modulating catalytic systems. Therefore, carbamic acid, butyl-, nitrophenyl ester serves as a valuable, though perhaps underexplored, tool for synthetic chemists aiming to create novel ligands with tailored properties for specific catalytic applications.

Emerging Synthetic Methodologies Leveraging Its Activated Ester Functionality

The synthetic utility of carbamic acid, butyl-, nitrophenyl ester is largely derived from its nature as an "activated ester." The 4-nitrophenyl group is strongly electron-withdrawing, which polarizes the carbonyl bond of the carbamate and makes the 4-nitrophenoxide a stable, effective leaving group. beilstein-journals.orgemerginginvestigators.org This inherent reactivity facilitates nucleophilic acyl substitution, allowing the butylcarbamoyl group to be transferred to a wide range of nucleophiles under mild conditions. nih.gov

This reactivity is the foundation for several modern synthetic methodologies. The compound can be used as a less hazardous alternative to isocyanates or phosgene (B1210022) derivatives for the synthesis of other carbamates, ureas, and related compounds. The reaction typically proceeds cleanly, with the release of 4-nitrophenol (B140041), a weakly acidic and often crystalline byproduct that can be easily monitored and removed. emerginginvestigators.org

Chemoselectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern organic synthesis. The activated nature of carbamic acid, butyl-, nitrophenyl ester allows it to be employed in highly chemoselective reactions. Due to the hard-soft acid-base principle, the electrophilic carbonyl carbon of the carbamate reacts preferentially with "hard" nitrogen nucleophiles, such as primary and secondary amines, over "softer" or less nucleophilic atoms like sulfur or oxygen in thiols and alcohols.

This selectivity is particularly valuable in the synthesis of complex molecules with multiple functional groups. For example, in a molecule containing both an amino group and a hydroxyl group (an amino alcohol), carbamic acid, butyl-, nitrophenyl ester can be used to selectively form a urea linkage at the amine site while leaving the hydroxyl group untouched, avoiding the need for protecting group strategies. emerginginvestigators.org Studies on related activated carbamates demonstrate this principle effectively, showing preferential acylation of amines over other nucleophiles present in a system.

Table 1: Illustrative Chemoselectivity in Reactions with Activated Carbamates

| Substrate with Multiple Nucleophiles | Target Nucleophile | Competing Nucleophile(s) | Typical Outcome with Activated Carbamate |

| Amino Alcohol | Primary/Secondary Amine | Alcohol (Hydroxyl) | Selective formation of a carbamate/urea at the amine site. |

| Aminothiol | Amine | Thiol | Preferential reaction at the more nucleophilic amine. |

| Hydroxy-Amino Acid | Amine | Carboxylic Acid, Alcohol | Selective acylation of the amine group. |

Regioselectivity, the control of reaction at a specific site in a molecule with multiple similar functional groups, can also be achieved. In a molecule with multiple, chemically distinct amine groups (e.g., a primary aliphatic amine and a less nucleophilic aromatic amine), reaction conditions can often be tuned to favor reaction at the more nucleophilic site.

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org These libraries are crucial in drug discovery and materials science for screening and identifying compounds with desired properties. The "split-and-pool" (or "split-and-mix") synthesis method is a highly efficient strategy for generating vast combinatorial libraries. wikipedia.org

Carbamic acid, butyl-, nitrophenyl ester is an ideal reagent for this type of synthesis due to its activated nature. In a typical solid-phase split-and-pool synthesis, a solid support (like resin beads) is functionalized with a starting material. The process involves iterative steps of splitting the resin into multiple portions, reacting each portion with a different building block, and then pooling them back together.

The activated ester of carbamic acid, butyl-, nitrophenyl ester ensures a rapid, clean, and high-yielding reaction with nucleophilic building blocks attached to the solid support. For instance, a library of diverse ureas could be generated by starting with a set of different amine-functionalized resins.

The process would be as follows:

Split: A pool of resin beads, each with a unique amine, is split into several reaction vessels.

Couple: A solution of carbamic acid, butyl-, nitrophenyl ester is added to each vessel, reacting with the amine on each bead to form a butyl-urea linkage. Since the same reagent is added at this step, it serves to cap the growing molecules with a common fragment. Alternatively, a library of different nitrophenyl carbamates could be used in each vessel to introduce diversity.

Pool: The resin beads from all vessels are pooled together, mixed, and then split again for the next round of reactions with a new set of building blocks.

The reliable and efficient reactivity of the nitrophenyl ester facilitates the high-throughput nature of this methodology, allowing for the creation of thousands or millions of distinct compounds in a systematic manner.

Computational and Theoretical Investigations of Carbamic Acid, Butyl , Nitrophenyl Ester

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict various properties of molecules. By calculating the electron density, DFT can determine global and local reactivity descriptors that are crucial for understanding a molecule's chemical behavior. mdpi.com For carbamates, DFT analysis helps in generating reliable models that correlate their structural and electronic features with their function and reactivity. mdpi.com

DFT calculations are instrumental in visualizing the distribution of electrons within a molecule, which dictates its reactivity. Key outputs include molecular orbitals, electrostatic potential maps, and atomic charge distributions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. For carbamates containing an aromatic ring, such as the nitrophenyl group in the target molecule, the HOMO is typically located on the aromatic ring, with some contribution from adjacent oxygen and nitrogen atoms. mdpi.com Conversely, the LUMO is often centered on the carbamate (B1207046) moiety's carbonyl carbon and conjugated systems, suggesting these sites are susceptible to nucleophilic attack. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability.

Electrostatic Potential (ESP) Surfaces: ESP maps illustrate the charge distribution across the molecular surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For Carbamic acid, butyl-, nitrophenyl ester, negative potential is expected around the oxygen atoms of the carbonyl and nitro groups, indicating sites for electrophilic interaction. Positive potential would be found near the hydrogen atoms, particularly the N-H proton.

Charge Distributions: Methods like Hirshfeld population analysis can quantify the partial charge on each atom. mdpi.com These calculations reveal the polarity of bonds and the charge distribution throughout the molecule. For instance, the carbon atom of the carbonyl group in carbamates carries a significant positive charge, making it a primary site for nucleophilic attack, a key step in many of its reactions. mdpi.com

Below is a table of hypothetical DFT-calculated reactivity descriptors for Carbamic acid, butyl-, nitrophenyl ester, based on general findings for similar carbamates. mdpi.com

| Descriptor | Hypothetical Value | Significance |

| EHOMO | -1.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 7.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.5 eV | Indicator of chemical stability and reactivity. |

| Electrophilicity Index (ω) | 3.5 eV | Measures the propensity of a species to accept electrons. |

| Hirshfeld Charge on Carbonyl Carbon (qC) | +0.45 e | Quantifies the positive charge on the carbonyl carbon, indicating its electrophilicity. mdpi.com |

Table 1: Interactive table of hypothetical DFT-calculated global and local reactivity descriptors.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.